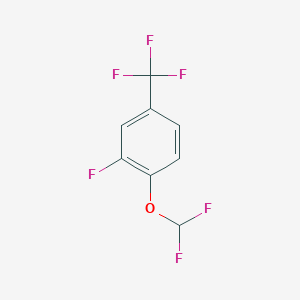

4-Difluoromethoxy-3-fluorobenzotrifluoride

Übersicht

Beschreibung

4-Difluoromethoxy-3-fluorobenzotrifluoride is a chemical compound with the IUPAC name difluoromethyl 2-fluoro-5-(trifluoromethyl)phenyl ether . It has a molecular weight of 230.11 . It is a liquid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Difluoromethoxy-3-fluorobenzotrifluoride is 1S/C8H4F6O/c9-5-2-1-4 (8 (12,13)14)3-6 (5)15-7 (10)11/h1-3,7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Difluoromethoxy-3-fluorobenzotrifluoride is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis Utilization

4-Difluoromethoxy-3-fluorobenzotrifluoride is used in synthetic chemistry processes. Thomson and Dolbier (2013) demonstrated that fluoroform can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy derivatives, which implies potential applications for 4-Difluoromethoxy-3-fluorobenzotrifluoride in similar transformations (Thomoson & Dolbier, 2013).

2. Nuclear Magnetic Resonance (NMR) Studies

The compound has been studied for its unique nuclear magnetic resonance (NMR) properties. Schaefer et al. (1979) analyzed the 1H and 19F NMR spectra of difluorobenzotrifluorides, providing insights into the spin–spin coupling constants and coupling mechanisms in these compounds (Schaefer et al., 1979).

3. Herbicide Production

The compound plays a role in the synthesis of novel herbicides. Huan-you (2012) described a process where 4-fluoro-3-trifluoromethylnitrobenzene, a related compound, is used in the production of the herbicide beflubutamid (Chen Huan-you, 2012).

4. Liquid Crystal Research

In the field of materials science, particularly in the study of liquid crystals, the orientation effect of fluorine atoms in difluoro-substituted compounds has been investigated. Zaki et al. (2018) explored how the orientation of fluorine atoms impacts the optical properties of difluorophenylazophenyl benzoates liquid crystals (Zaki et al., 2018).

5. Photoredox Catalysis

In organic chemistry, its derivatives are useful in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. Koike and Akita (2016) discussed the role of trifluoromethyl and difluoromethyl groups in photoredox-catalyzed fluoromethylation, highlighting the potential application of 4-Difluoromethoxy-3-fluorobenzotrifluoride in this domain (Koike & Akita, 2016).

6. Catalytic Hydrodefluorination

The compound and its derivatives are relevant in catalytic hydrodefluorination processes. Vela et al. (2005) studied low-coordinate iron(II) fluoride complexes for the hydrodefluorination of fluorocarbons, a process potentially applicable to 4-Difluoromethoxy-3-fluorobenzotrifluoride and its derivatives (Vela et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIGYOCTYRTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Difluoromethoxy-3-fluorobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

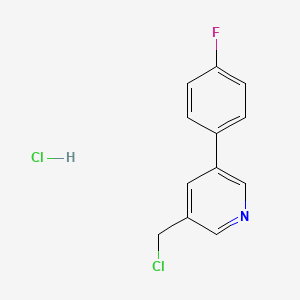

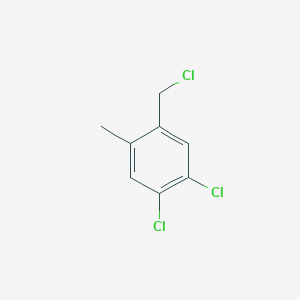

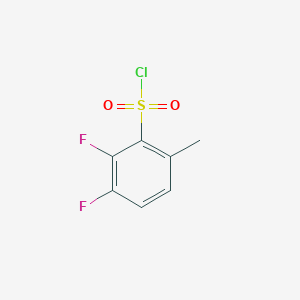

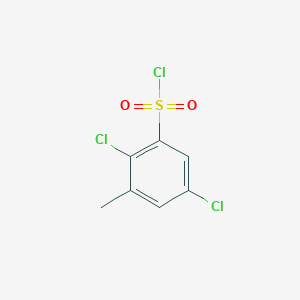

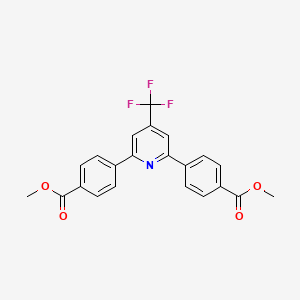

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride](/img/structure/B1411381.png)

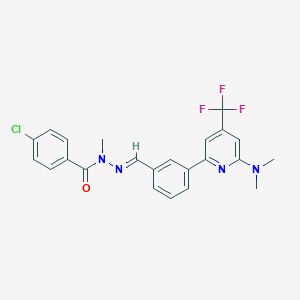

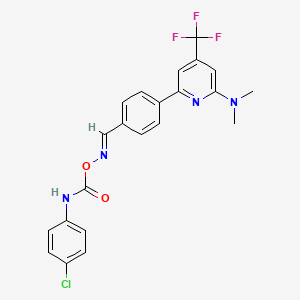

![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)

![(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411388.png)

![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411389.png)

![2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1411391.png)